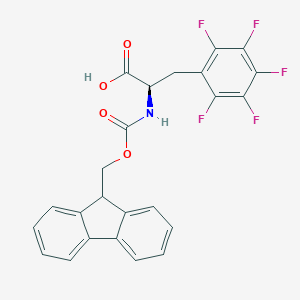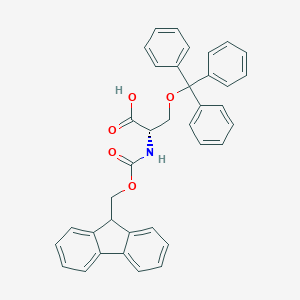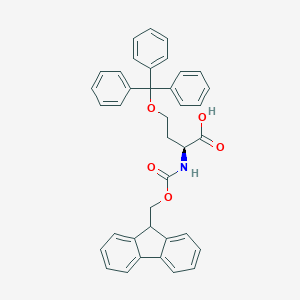
Fmoc-thz-OH
Vue d'ensemble
Description
“®-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid” is a chemical compound with the CAS Number: 133054-21-4 . It has a molecular weight of 355.41 and its IUPAC name is (4R)-3-[(9H-fluoren-9-ylmethoxy)carbonyl]-1,3-thiazolidine-4-carboxylic acid . This compound is typically stored at temperatures between 2-8°C in a sealed, dry environment .
Molecular Structure Analysis
The molecular formula of this compound is C19H17NO4S . The InChI code is 1S/C19H17NO4S/c21-18(22)17-10-25-11-20(17)19(23)24-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m0/s1 . The InChI key is HUWNZLPLVVGCMO-KRWDZBQOSA-N .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 355.41 . The compound is sealed in dry conditions and stored at temperatures between 2-8°C .Applications De Recherche Scientifique
Synthèse de peptides sensibles
Fmoc-thz-OH joue un rôle crucial dans la synthèse de peptides sensibles. La stratégie de déprotection orthogonale utilisant Fmoc permet une synthèse améliorée des peptides sensibles aux conditions de déprotection traditionnelles. Ceci est particulièrement utile dans les cas où les peptides contiennent des substituants attracteurs d’électrons qui peuvent conduire à des sous-produits indésirables .
Synthèse en phase solide et en solution
Le groupe Fmoc est largement utilisé dans les synthèses en phase solide et en solution en raison de sa polyvalence. La suppression du groupe Fmoc pour démasquer les amines primaires est une étape critique dans le processus de synthèse, en particulier lorsqu’il s’agit de molécules sensibles qui nécessitent des conditions non basiques pour la déprotection .
Chimie médicinale
En chimie médicinale, this compound est utilisé pour la modification des acides aminés, ce qui est une étape clé dans les études de relation structure-activité (SAR). La protection de l’acide carboxylique du C-terminus est généralement nécessaire, et Fmoc fournit un moyen d’y parvenir tout en permettant une déprotection sélective ultérieure .
Chimie verte
L’application de this compound s’étend aux pratiques de la chimie verte. L’hydrolyse efficace des esters d’amino protégés par Fmoc en utilisant des réactifs respectueux de l’environnement comme l’iodure de calcium (II) démontre la compatibilité du composé avec les principes de la chimie verte. Cette méthode offre de meilleurs rendements et utilise moins de produits chimiques dangereux par rapport aux méthodes traditionnelles .
Réactions de couplage peptidique
This compound est instrumental dans les réactions de couplage peptidique. La capacité du composé à subir une déprotection dans des conditions douces sans s’engager dans des réactions nucléophiles défavorables le rend approprié pour les synthèses peptidiques complexes. Cela garantit l’intégrité de la structure peptidique pendant le processus de couplage .
Minimisation de la racémisation
L’utilisation de this compound dans la synthèse peptidique en phase solide (SPPS) contribue à minimiser la racémisation des résidus d’histidine pendant les réactions de couplage et d’estérification. En éliminant les sous-produits accompagnants tels que le formaldéhyde, la formation de sous-produits pendant la déprotection des peptides est considérablement réduite .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include P261, P264, P270, P271, P280, P301+P312+P330, P302+P352, P304+P340+P312, P305+P351+P338, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
The primary target of Fmoc-thz-OH is the amino group of amino acids and peptides. The compound acts as a protective group for these amino groups during peptide synthesis .
Mode of Action
This compound interacts with its targets through a process known as deprotection. The Fmoc group is rapidly removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This deprotection unmasks primary amines, enabling further reactions .
Biochemical Pathways
The removal of the Fmoc group can lead to various biochemical reactions. For instance, after the removal of the Fmoc group, the reaction can be done in a single pot by the addition of the enone to achieve the Michael addition product . Similarly, the Mannich reaction involving a three-component acid-catalyzed reaction of aldehydes or ketones with primary or secondary amines to produce β-amino-carbonyl compounds can be conveniently performed following Fmoc deprotection .
Result of Action
The primary result of this compound’s action is the successful synthesis of sensitive peptides. The removal of the Fmoc group using H2/Pd in acidic media directly delivers the ammonium salt, preventing engagement in adverse nucleophilic reactions with electrophiles . This approach effectively avoids undesired nucleophilic side reactions, yielding the desired deprotected amines in sufficiently high yield .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature. For instance, the removal of the Fmoc group requires the use of a basic secondary amine nucleophile . Additionally, the compound’s stability and efficacy can be affected by the presence of other reactive substances in the environment .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of (R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid involves the protection of thiazolidine-4-carboxylic acid, followed by the reaction with (R)-3-((9H-fluoren-9-yl)methoxy)carbonyl chloride to form the desired compound.", "Starting Materials": ["Thiazolidine-4-carboxylic acid", "(R)-3-((9H-fluoren-9-yl)methoxy)carbonyl chloride", "Base", "Solvent"], "Reaction": ["Protection of thiazolidine-4-carboxylic acid using a suitable protecting group in the presence of base and solvent", "Reaction of the protected thiazolidine-4-carboxylic acid with (R)-3-((9H-fluoren-9-yl)methoxy)carbonyl chloride in the presence of a base and solvent to form the desired compound", "Deprotection of the protected thiazolidine-4-carboxylic acid using a suitable deprotecting agent in the presence of base and solvent to obtain the final product."] } | |
| 133054-21-4 | |
Formule moléculaire |
C19H16NO4S- |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
(4R)-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-thiazolidine-4-carboxylate |
InChI |
InChI=1S/C19H17NO4S/c21-18(22)17-10-25-11-20(17)19(23)24-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/p-1/t17-/m0/s1 |
Clé InChI |
HUWNZLPLVVGCMO-KRWDZBQOSA-M |
SMILES isomérique |
C1[C@H](N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-] |
SMILES |
C1C(N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
SMILES canonique |
C1C(N(CS1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-] |
Pictogrammes |
Irritant |
Synonymes |
133054-21-4; Fmoc-thz-OH; (R)-3-(((9H-fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylicacid; (-)-(R)-Fmoc-4-thiazolidinecarboxylicacid; Fmoc-L-thiazolidine-4-carboxylicacid; 423719-54-4; C19H17NO4S; AC1MC5PF; (-)-Fmoc-L-thiaproline; Oprea1_314767; 94703_ALDRICH; SCHEMBL120649; CHEMBL565091; 94703_FLUKA; CTK4I6087; (4R)-3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1,3-thiazolane-4-carboxylicacid; MolPort-000-146-247; (−)-Fmoc-L-thiaproline; ZINC5948222; ANW-63251; AKOS012614533; MCULE-1324542613; SB02066; AJ-55300 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid](/img/structure/B557290.png)













